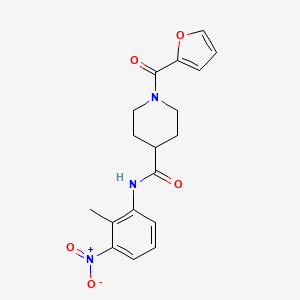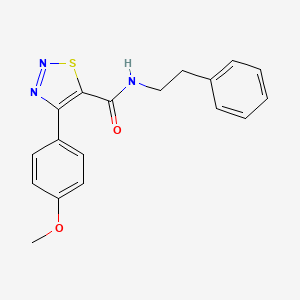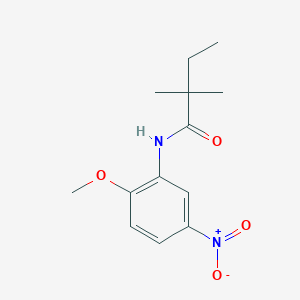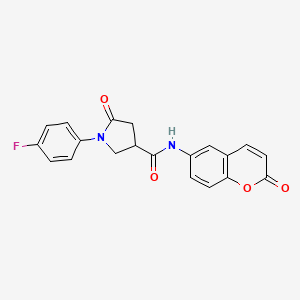![molecular formula C16H10FN5 B14937474 2-(4-Fluorophenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14937474.png)
2-(4-Fluorophenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with fluorophenyl and pyridyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves a base-promoted tandem S_NAr/Boulton-Katritzky rearrangement. This method utilizes 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines under basic conditions to form the desired triazolo[1,5-a]pyrimidine derivatives . Another approach involves a palladium-catalyzed tandem C–N coupling/Boulton-Katritzky rearrangement process using 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Industrial Production Methods
While specific industrial production methods for 2-(4-fluorophenyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of readily available starting materials and efficient catalytic processes makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Cyclization Reactions: The formation of the triazolo[1,5-a]pyrimidine core itself is a result of cyclization reactions involving precursor molecules.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Bases: Such as sodium hydride (NaH) or potassium carbonate (K_2CO_3) for promoting rearrangement reactions.
Palladium Catalysts: For facilitating C–N coupling reactions.
Major Products
The major products formed from these reactions are functionalized triazolo[1,5-a]pyrimidine derivatives, which can be further modified for specific applications.
Scientific Research Applications
2-(4-Fluorophenyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used as a probe in various biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Thiazolo[3,2-b]triazoles: Another class of heterocyclic compounds with structural similarities but distinct functional groups and reactivity.
Uniqueness
2-(4-Fluorophenyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both fluorophenyl and pyridyl groups, which impart distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its versatility in various chemical reactions.
Properties
Molecular Formula |
C16H10FN5 |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10FN5/c17-13-3-1-12(2-4-13)15-20-16-19-10-7-14(22(16)21-15)11-5-8-18-9-6-11/h1-10H |
InChI Key |
TUOJIZDACUQPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)

![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B14937415.png)
![2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14937422.png)
![5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14937424.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B14937451.png)
![N~1~-(2-chlorobenzyl)-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxobutanamide](/img/structure/B14937457.png)

![methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14937469.png)
![trans-4-[({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937478.png)
![Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B14937488.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B14937494.png)

